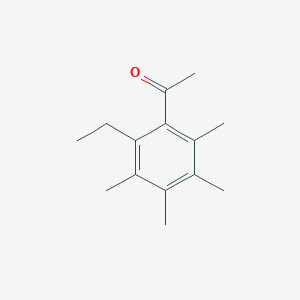![molecular formula C11H17N5S2 B14007745 9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione CAS No. 69818-44-6](/img/structure/B14007745.png)
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a diethylaminoethyl group attached to the purine ring, which contains two sulfur atoms at positions 2 and 6. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione typically involves the reaction of a purine derivative with a diethylaminoethyl reagent under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols or other reduced forms.
Substitution: The diethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the purine ring.
Applications De Recherche Scientifique
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of DNA topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells or other rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl methacrylate: A pH-sensitive polymer with temperature responsiveness.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: A compound used as a fluorescence probe.
2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate: A compound with potential antidepressant activity.
Uniqueness
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione is unique due to its specific structure, which includes a purine ring with two sulfur atoms This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
69818-44-6 |
|---|---|
Formule moléculaire |
C11H17N5S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C11H17N5S2/c1-3-15(4-2)5-6-16-7-12-8-9(16)13-11(18)14-10(8)17/h7H,3-6H2,1-2H3,(H2,13,14,17,18) |
Clé InChI |
XPGCOWDSJNBSQY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C=NC2=C1NC(=S)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


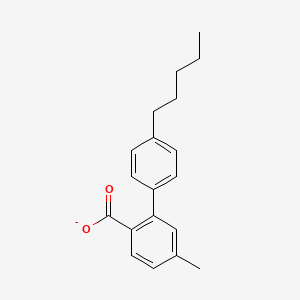
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
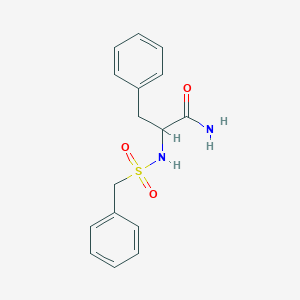
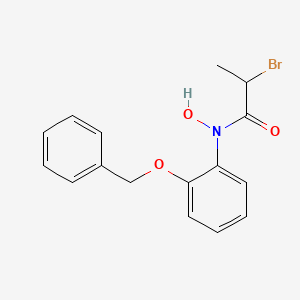
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)

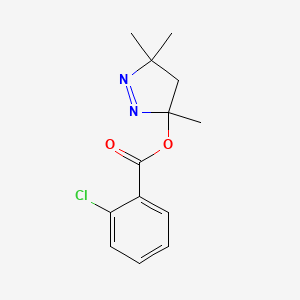

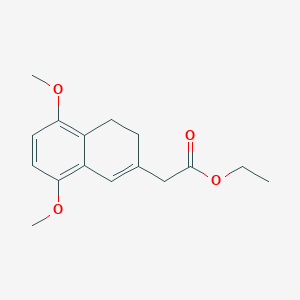
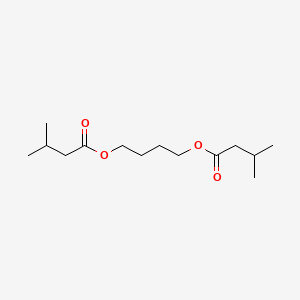

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
